L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-butenyl]-N,3-dimethyl-
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Overview
Description
L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-butenyl]-N,3-dimethyl- is a complex organic compound with a molecular formula of C35H64N4O9 and a molecular weight of 684.9 g/mol . This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, carboxylates, and ethers. It is primarily used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-butenyl]-N,3-dimethyl- involves several steps:
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The Boc groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves automated peptide synthesizers, which streamline the coupling and deprotection steps. These machines can handle large-scale synthesis with high precision and efficiency .
Chemical Reactions Analysis
Types of Reactions
L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-butenyl]-N,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide and ester functional groups.
Common Reagents and Conditions
Oxidation: Performed under acidic or basic conditions with oxidizing agents.
Reduction: Conducted under anhydrous conditions to prevent hydrolysis.
Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-butenyl]-N,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in studies involving enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-butenyl]-N,3-dimethyl- involves its interaction with specific molecular targets. These targets include enzymes and receptors that play crucial roles in various biochemical pathways. The compound can modulate the activity of these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-2-carboxy-1-methoxypropyl]-1-pyrrolidinyl]-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-
- L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-valyl-N-dodecyl-
Uniqueness
L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-butenyl]-N,3-dimethyl- stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research .
Properties
Molecular Formula |
C32H51N3O6 |
---|---|
Molecular Weight |
573.8 g/mol |
IUPAC Name |
4-[[3,3-dimethyl-2-[[3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |
InChI |
InChI=1S/C32H51N3O6/c1-20(2)23(19-21(3)28(38)39)34(12)27(37)24(30(4,5)6)33-26(36)25(35(13)29(40)41-31(7,8)9)32(10,11)22-17-15-14-16-18-22/h14-20,23-25H,1-13H3,(H,33,36)(H,38,39) |
InChI Key |
MEMBVXWDWUTPTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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